![molecular formula C10H9BrN2O3 B2409075 1-(5-bromo-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 1797887-29-6](/img/structure/B2409075.png)
1-(5-bromo-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Overview
Description
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For example, the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate has been used to synthesize 5-bromo-1-decylindolin-2-one .Molecular Structure Analysis
The molecular structure of indole derivatives can be slightly twisted . For instance, in the compound C18H26BrNO, the dihydroindolone unit is slightly twisted .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For instance, carbonyl groups can be reduced to methylene groups in the classical Wolff–Kishner procedure by heating the hydrazine with hydrazine hydrate in the presence of a strong base .Physical And Chemical Properties Analysis
Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Scientific Research Applications
1. Marine Natural Products and Alkaloid Synthesis
1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, a bisindole alkaloid closely related to the specified compound, was isolated from the marine sponge Smenospongia sp. This compound, along with similar bromoindole derivatives, is significant in the study of marine natural products and alkaloid synthesis (McKay et al., 2002).
2. Antimicrobial and Antiinflammatory Properties
Research into heterocycles derived from nitro/bromoindole-carbohydrazides, compounds structurally similar to the one , has shown antimicrobial, antiinflammatory, and antiproliferative activities. These findings are crucial for developing potential pharmacological agents (Narayana et al., 2009).
3. Material Science and Organic Synthesis
In the field of material science and organic synthesis, the study of bromo- and nitro-substituted indole derivatives, akin to the compound of interest, provides insights into the synthesis and characterization of novel materials with potential industrial applications (Jäger et al., 1991).
4. Chemical Reactivity and Mechanistic Studies
Research involving bromo- and nitro-substituted indoles, similar to the specified compound, contributes to understanding chemical reactivity and mechanistic studies in organic chemistry. This includes studies on free-radical electron-transfer mechanisms, which are fundamental in organic synthesis (Harsanyi et al., 1996).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
Future Directions
properties
IUPAC Name |
1-(5-bromo-6-nitro-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-6(14)12-3-2-7-4-8(11)10(13(15)16)5-9(7)12/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMIUFDIRLXKPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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